N-(4-acetylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Overview
Description
N-(4-acetylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as AMT, is an organic compound that has attracted attention in the scientific community due to its potential applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood. However, studies have suggested that it may act on various molecular targets, including enzymes, receptors, and signaling pathways. For example, N-(4-acetylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been found to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been found to have various biochemical and physiological effects. In cancer research, it has been found to induce apoptosis, inhibit angiogenesis, and reduce the expression of cell cycle regulatory proteins. In inflammation studies, it has been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. In neurological research, it has been found to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-acetylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments is its relatively low toxicity compared to other compounds. It also has a high solubility in water, which makes it easy to administer. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific molecular pathways.
Future Directions
There are several future directions for research on N-(4-acetylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to investigate its potential use in combination with other therapeutic agents. Additionally, more research is needed to determine its efficacy and safety in clinical trials.
In conclusion, N-(4-acetylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a compound that has shown promising results in various scientific research applications. Its potential use in the treatment of cancer, inflammation, and neurological disorders makes it an interesting topic for further study. However, more research is needed to fully understand its mechanism of action and determine its efficacy and safety in clinical trials.
Scientific Research Applications
N-(4-acetylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been studied for its potential use as a therapeutic agent for various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer research, N-(4-acetylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation studies have shown that N-(4-acetylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide can reduce the production of pro-inflammatory cytokines. In neurological research, N-(4-acetylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been found to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-8(18)10-3-5-11(6-4-10)15-12(19)7-20-13-14-9(2)16-17-13/h3-6H,7H2,1-2H3,(H,15,19)(H,14,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJYQEIKAGQSCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)NC2=CC=C(C=C2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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